molecular formula C23H27ClN2O3S B11567258 N-{4-[(4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}acetamide

N-{4-[(4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}acetamide

Cat. No.: B11567258
M. Wt: 447.0 g/mol
InChI Key: QIBNWTPIJPLNAK-UHFFFAOYSA-N
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Description

N-{4-[(4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE is a complex organic compound with a unique structure that includes a chlorinated phenyl group, a decahydroisoquinoline moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the decahydroisoquinoline core. This can be achieved through hydrogenation of isoquinoline derivatives under high pressure and temperature conditions. The chlorinated phenyl group is introduced via electrophilic aromatic substitution reactions, using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The sulfonyl group is then added through sulfonation reactions, often employing reagents like sulfur trioxide or chlorosulfonic acid. Finally, the acetylation step involves reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for hydrogenation and sulfonation steps, which allow for better control over reaction conditions and improved yields. Additionally, industrial processes may employ more cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Thiophenyl derivatives.

Scientific Research Applications

N-{4-[(4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[(4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the compound’s structure allows it to fit into receptor binding sites, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylacetamide: A simpler analog with similar pharmacological properties but lacking the sulfonyl and decahydroisoquinoline groups.

    Sulfonylphenylacetamide: Contains the sulfonyl group but lacks the complex decahydroisoquinoline moiety.

    Chlorophenylacetamide: Contains the chlorinated phenyl group but lacks the sulfonyl and decahydroisoquinoline groups.

Uniqueness

N-{4-[(4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl group enhances its ability to interact with biological targets, while the decahydroisoquinoline moiety provides additional binding interactions and stability.

This detailed article provides a comprehensive overview of N-{4-[(4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H27ClN2O3S

Molecular Weight

447.0 g/mol

IUPAC Name

N-[4-[(4a-chloro-1-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)sulfonyl]phenyl]acetamide

InChI

InChI=1S/C23H27ClN2O3S/c1-17(27)25-19-10-12-20(13-11-19)30(28,29)26-16-15-23(24)14-6-5-9-21(23)22(26)18-7-3-2-4-8-18/h2-4,7-8,10-13,21-22H,5-6,9,14-16H2,1H3,(H,25,27)

InChI Key

QIBNWTPIJPLNAK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CCCCC3C2C4=CC=CC=C4)Cl

Origin of Product

United States

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